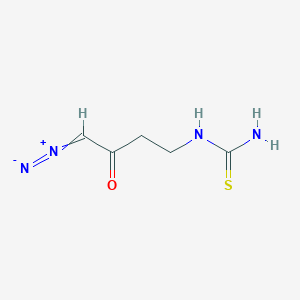
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate is a compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diazonium group and a carbamothioylamino group, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by the introduction of the carbamothioylamino group. The reaction conditions often require low temperatures and the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing the production of by-products.
化学反応の分析
Types of Reactions
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, while the carbamothioylamino group can engage in nucleophilic interactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.
類似化合物との比較
Similar Compounds
4-(Carbamothioylamino)phenyl]thiourea: Known for its potential therapeutic and environmental applications.
Amithiozone: Used in trials for treating Mycobacterium Avium-intracellulare infection.
Uniqueness
4-(Carbamothioylamino)-1-diazoniobut-1-en-2-olate stands out due to its unique combination of a diazonium group and a carbamothioylamino group, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
特性
CAS番号 |
88204-96-0 |
|---|---|
分子式 |
C5H8N4OS |
分子量 |
172.21 g/mol |
IUPAC名 |
(4-diazo-3-oxobutyl)thiourea |
InChI |
InChI=1S/C5H8N4OS/c6-5(11)8-2-1-4(10)3-9-7/h3H,1-2H2,(H3,6,8,11) |
InChIキー |
KJKDIXMSIOYSBL-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=S)N)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)
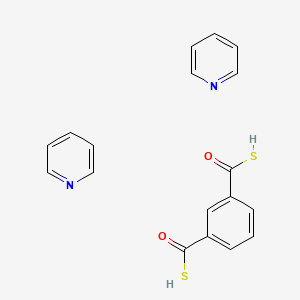
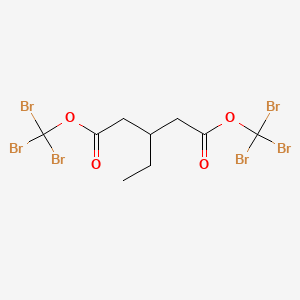
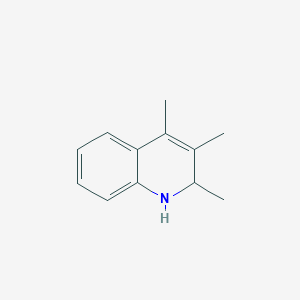
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
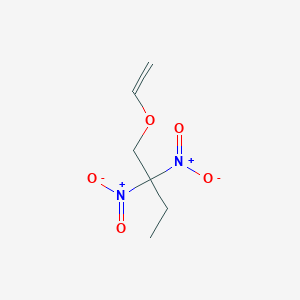

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
